2,4,6-Tribromo-3-methoxyphenol
Overview
Description
2,4,6-Tribromo-3-methoxyphenol is a useful research compound. Its molecular formula is C7H5Br3O2 and its molecular weight is 360.82 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thermochemical Properties and Hydrogen Bonding
Research by Varfolomeev et al. (2010) explored the thermochemical properties of methoxyphenols, including 2,4,6-tribromo-3-methoxyphenol. Their studies included thermodynamic properties like enthalpies of formation and vaporization. They also examined intermolecular and intramolecular hydrogen bonding in these compounds, using techniques like Fourier transform infrared spectroscopy and density functional theory calculations (Varfolomeev et al., 2010).
Carbonic Anhydrase Inhibitory Properties
Balaydın et al. (2012) synthesized a series of compounds, including this compound derivatives, to study their inhibition of human carbonic anhydrase isozymes. They found these compounds to be promising carbonic anhydrase inhibitors, which could potentially be used in the treatment of conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Pyrolysis and Biomass Indicators
Vane and Abbott (1999) investigated methoxyphenols as proxies for terrestrial biomass, particularly in studying the chemical changes in lignin during hydrothermal alteration. Their study focused on the closed system pyrolysis of methoxyphenols like this compound (Vane & Abbott, 1999).
Dietary Exposure and Environmental Impact
A study by Fujii et al. (2014) analyzed human exposure to organohalogen contaminants, including this compound, in diet and its concentrations in breast milk and serum. They found differential partitioning of these compounds between breast milk and serum, suggesting varied pharmacokinetic and exposure routes (Fujii et al., 2014).
Radical Scavenging Activities
Research by Alaşalvar et al. (2014) explored the radical scavenging activities of compounds including this compound derivatives. Their findings showed these compounds' potential as antioxidants, with notable activities in various assays (Alaşalvar et al., 2014).
Electrochemical Oxidation in Aqueous-Alcoholic Media
A study by Markova et al. (2015) focused on the electrooxidation of this compound, providing insights into the compound's behavior and potential applications in various industrial processes (Markova et al., 2015).
Safety and Hazards
2,4,6-Tribromo-3-methoxyphenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s also harmful if swallowed . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .
Mechanism of Action
Target of Action
It’s known that brominated phenols, a class of compounds to which 2,4,6-tribromo-3-methoxyphenol belongs, often interact with various enzymes and receptors in the body due to their structural similarity to naturally occurring phenolic compounds .
Mode of Action
Brominated phenols are known to interact with their targets through hydrogen bonding and hydrophobic interactions, which can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Brominated phenols can potentially disrupt various biochemical pathways due to their ability to interact with a wide range of biological targets .
Pharmacokinetics
Brominated phenols are generally known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine and feces .
Result of Action
Brominated phenols can potentially cause a variety of effects at the molecular and cellular levels, including oxidative stress, disruption of cell signaling pathways, and cytotoxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances . For example, the solubility and therefore the bioavailability of brominated phenols can be affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
2,4,6-Tribromo-3-methoxyphenol plays a significant role in biochemical reactions, particularly due to its brominated structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . Additionally, it is known to be degraded by Bacillus sp. GZT strain via reductive bromination
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in MCF-7 cells, a related compound, 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether, induces apoptosis through the down-regulation of Bcl-2 protein expression and the cleavage of caspase-3 substrates . This suggests that this compound may have similar effects on cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The hydroxyl group on the benzene ring increases the electron density, making the compound more reactive to electrophiles . This reactivity allows it to participate in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to undergo oxidative degradation and reductive bromination further illustrates its complex molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Microbial metabolism of products treated with this compound can produce 2,4,6-tribromoanisole, which has a musty odor . This indicates that the compound undergoes significant changes over time, affecting its biochemical properties and interactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, it is used as a fungicide and wood preservative, but its high-dose exposure can lead to toxicity . Understanding the dosage effects is crucial for its safe and effective application in various fields.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s degradation by Bacillus sp. GZT strain via reductive bromination is a key metabolic pathway . Additionally, its microbial metabolism can produce 2,4,6-tribromoanisole, indicating its involvement in complex biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. For example, it is known to be transported and distributed in horticultural products such as apples, raspberries, and fodder maize for cattle feed . This highlights its ability to move within biological systems and its potential impact on different organisms.
Properties
IUPAC Name |
2,4,6-tribromo-3-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3O2/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBNCEKCKHDSOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1Br)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393499 | |
Record name | 2,4,6-tribromo-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24967-79-1 | |
Record name | 2,4,6-tribromo-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.